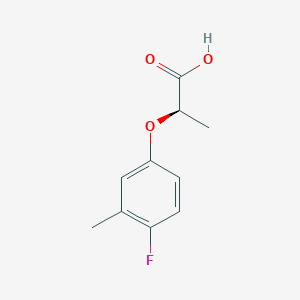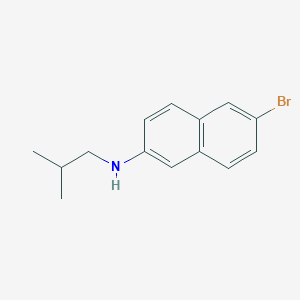![molecular formula C12H17N3O B12073825 2-Methyl-N-[(3R)-piperidin-3-yl]pyridine-3-carboxamide](/img/structure/B12073825.png)
2-Methyl-N-[(3R)-piperidin-3-yl]pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-N-[(3R)-piperidin-3-yl]pyridine-3-carboxamide is a compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of a pyridine ring substituted with a methyl group at the 2-position and a piperidin-3-yl group at the nitrogen atom of the carboxamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-[(3R)-piperidin-3-yl]pyridine-3-carboxamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia.
Substitution at the 2-Position: The methyl group can be introduced at the 2-position of the pyridine ring through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Carboxamide Moiety: The carboxamide group can be introduced by reacting the 2-methylpyridine with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base like triethylamine.
Introduction of the Piperidin-3-yl Group: The final step involves the coupling of the piperidin-3-yl group to the nitrogen atom of the carboxamide moiety. This can be achieved through a nucleophilic substitution reaction using a piperidine derivative and a suitable leaving group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-N-[(3R)-piperidin-3-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidin-3-yl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups replacing the piperidin-3-yl group.
Wissenschaftliche Forschungsanwendungen
2-Methyl-N-[(3R)-piperidin-3-yl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its versatile chemical properties.
Wirkmechanismus
The mechanism of action of 2-Methyl-N-[(3R)-piperidin-3-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes by forming hydrogen bonds with key amino acid residues in the active site, thereby preventing substrate binding and catalysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nicotinamide: A pyridinecarboxamide with a similar structure but different substituents.
Pyridine-3-carboxamide: The parent compound without the methyl and piperidin-3-yl substituents.
Uniqueness
2-Methyl-N-[(3R)-piperidin-3-yl]pyridine-3-carboxamide is unique due to the presence of both the methyl group at the 2-position and the piperidin-3-yl group at the carboxamide nitrogen. These substituents confer distinct chemical and biological properties, making the compound valuable for specific applications in medicinal chemistry and pharmaceuticals.
Eigenschaften
Molekularformel |
C12H17N3O |
|---|---|
Molekulargewicht |
219.28 g/mol |
IUPAC-Name |
2-methyl-N-[(3R)-piperidin-3-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C12H17N3O/c1-9-11(5-3-7-14-9)12(16)15-10-4-2-6-13-8-10/h3,5,7,10,13H,2,4,6,8H2,1H3,(H,15,16)/t10-/m1/s1 |
InChI-Schlüssel |
RWDQZDGYEZLRMZ-SNVBAGLBSA-N |
Isomerische SMILES |
CC1=C(C=CC=N1)C(=O)N[C@@H]2CCCNC2 |
Kanonische SMILES |
CC1=C(C=CC=N1)C(=O)NC2CCCNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3-(Difluoromethyl)-4-[2-(propan-2-yloxy)ethoxy]aniline](/img/structure/B12073814.png)



![6-Bromo-4-ethyl-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12073838.png)

